molecular formula C19H16F3N5O3 B2994027 ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1173759-36-8

ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2994027
CAS No.: 1173759-36-8
M. Wt: 419.364
InChI Key: POVNXRVREOPEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a trifluoromethylphenyl carbamoyl-substituted pyridinyl moiety at the 1-position and an ethyl ester group at the 4-position of the pyrazole ring. Key features include:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, providing a rigid scaffold for functionalization.
  • Ethyl Ester: Improves solubility and serves as a synthetic handle for further derivatization.

Properties

IUPAC Name

ethyl 5-amino-1-[5-[[4-(trifluoromethyl)phenyl]carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O3/c1-2-30-18(29)14-10-25-27(16(14)23)15-8-3-11(9-24-15)17(28)26-13-6-4-12(5-7-13)19(20,21)22/h3-10H,2,23H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVNXRVREOPEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields .

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications/Notes
Ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate (Target Compound) C20H17F3N4O3 418.37 4-(Trifluoromethyl)phenyl carbamoyl, pyridinyl, ethyl ester High lipophilicity due to CF3 group; potential agrochemical or pharmaceutical candidate
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate C12H12FN3O2 265.25 4-Fluorophenyl, ethyl ester Studied for TRPC3 channel inhibition; reduced metabolic stability compared to CF3 analogues
Ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate C14H12F3N3O2 335.27 Trifluoromethylpyridinyl, methyl group at pyrazole 5-position Agrochemical applications; methyl group may reduce steric hindrance
Methyl 5-amino-1-{4-[(3,4-difluorophenyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxylate C18H14F2N4O3 372.33 3,4-Difluorophenyl carbamoyl, methyl ester Enhanced hydrogen bonding via difluoro substituents; possible kinase inhibitor
Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate C12H13N3O2 231.25 Phenyl group at pyrazole 1-position, ester at 3-position Lower molecular weight; used as a synthetic intermediate

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (CF3) Groups :
    • Increase lipophilicity (logP) and metabolic stability by resisting oxidative degradation .
    • Electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets.
  • Carbamoyl Linkers :
    • Improve solubility in polar solvents compared to direct aryl substitutions.
    • Facilitate hydrogen bonding with target proteins, as seen in TRPC3 inhibitors .
  • Aromatic Substituents :
    • Fluorophenyl groups (e.g., 4-fluorophenyl) balance lipophilicity and polarity, whereas bulkier groups like trifluoromethylphenyl may limit membrane permeability .

Biological Activity

Ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including key research findings, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family and features a complex structure that contributes to its biological properties. The molecular formula is C15H14F3N5O2C_{15}H_{14}F_3N_5O_2, and its molecular weight is approximately 363.3 g/mol. The presence of the trifluoromethyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Inhibition of Tumor Growth : this compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type. This suggests a promising application in cancer therapy .
  • Mechanism of Action : The compound appears to exert its effects by inducing apoptosis and inhibiting cell proliferation pathways. Studies indicate that it may target specific kinases involved in cancer cell survival .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound exhibits anti-inflammatory effects:

  • Cytokine Inhibition : Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which is crucial for managing chronic inflammatory diseases .
  • Animal Models : In rodent models of inflammation, administration of this compound resulted in reduced edema and pain, supporting its potential use in treating inflammatory conditions .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is essential for evaluating its therapeutic viability:

  • Absorption and Distribution : Preliminary studies suggest that the compound has good oral bioavailability and distributes well in tissues, which is advantageous for systemic therapies .
  • Toxicity Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects observed in animal studies .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Breast Cancer Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation .
  • Inflammatory Bowel Disease (IBD) : In a model of IBD, administration of this compound resulted in reduced inflammation markers and improved histological scores compared to controls, indicating its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.